Legumain Inhibitory Potency vs. Classical Cysteine-Protease Inhibitor E-64
1-Benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione inhibits legumain (human AEP) with an IC50 of 170 nM in a fluorescence-based assay using Cbz-Ala-Ala-Asn-AMC as substrate [1]. In contrast, the classic cysteine-protease inhibitor E-64 (trans-epoxysuccinyl-L-leucylamido(4-guanidino)butane) fails to inhibit legumain at concentrations up to 100 µM, reflecting the unique catalytic-site architecture of the C13 protease family [2]. The ~600-fold window between the target compound's IC50 and the maximal tested E-64 concentration highlights a distinct inhibitory profile that cannot be achieved with generic cysteine-protease inhibitors.
| Evidence Dimension | Legumain inhibition potency (IC50) |
|---|---|
| Target Compound Data | 170 nM |
| Comparator Or Baseline | E-64: >100,000 nM (no inhibition observed up to 100 µM) |
| Quantified Difference | >588-fold difference in potency |
| Conditions | Target compound: fluorescence assay, Cbz-Ala-Ala-Asn-AMC substrate, 15 min incubation [1]; E-64: recombinant mammalian legumain, pH 5.8, 37 °C [2] |
Why This Matters
This differential demonstrates that the compound addresses a target space (legumain) that is refractory to widely used, commercially available cysteine-protease inhibitors, making it a necessary tool for legumain-focused research.
- [1] BindingDB. BDBM50240931 (CHEMBL4074941) – IC50 data for legumain (AEP) inhibition. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50240931 (accessed 2026-05-09). View Source
- [2] Chen, J.M.; Dando, P.M.; Rawlings, N.D.; Brown, M.A.; Young, N.E.; Stevens, R.A.; Hewitt, E.; Watts, C.; Barrett, A.J. Cloning, isolation, and characterization of mammalian legumain, an asparaginyl endopeptidase. J. Biol. Chem. 1997, 272, 8090–8098. View Source
